4-methylgramine
Overview
Description
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine typically involves the alkylation of 4-methylindole with N,N-dimethylformamide (DMF) and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates . The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Corresponding oxidized indole derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions and for the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)methanamine: Studied for its antimicrobial activity.
The uniqueness of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUIRKWLKMHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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